1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde
Description
Significance of Pyrrole (B145914) Carbaldehydes as Heterocyclic Building Blocks
Pyrrole carbaldehydes are highly valuable as heterocyclic building blocks in organic synthesis due to the reactivity of the aldehyde group and the diverse functionalities of the pyrrole core. acs.orgacs.org The pyrrole scaffold itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. rsc.orgalliedacademies.org Pyrrole derivatives are integral to pharmaceuticals, agrochemicals, dyes, and materials science. alliedacademies.orgnih.gov
The aldehyde functional group on the pyrrole ring serves as a versatile handle for a wide array of chemical transformations. It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions. This versatility allows chemists to elaborate the structure and synthesize more complex molecules. acs.org
Specifically, pyrrole-3-carbaldehydes are important intermediates for the synthesis of fused heterocyclic systems, which are often of medicinal importance. For instance, they can be used to construct pyrrolo[3,2-c]quinolines, which are scaffolds found in compounds with potential therapeutic applications. nih.gov The strategic placement of substituents on the pyrrole ring, such as the ethyl and methyl groups in 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde, allows for the fine-tuning of the electronic and steric properties of the molecule, which can influence its reactivity and the properties of the resulting products.
Overview of Current Research Trends in Pyrrole Chemistry Relevant to this compound
Current research in pyrrole chemistry is vibrant and focuses on the development of novel, efficient, and sustainable synthetic methodologies for the construction and functionalization of the pyrrole ring. lsu.edu These advancements are directly relevant to the synthesis of specifically substituted pyrroles like this compound.
One significant trend is the development of multicomponent reactions (MCRs) for the one-pot synthesis of highly substituted pyrroles. rsc.orgresearchgate.net These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity quickly. For example, methods have been developed for the synthesis of N-arylpyrrole-3-carbaldehydes through a sequential multicomponent reaction involving in-situ generated imines and succinaldehyde (B1195056). nih.govrsc.org Such strategies could potentially be adapted for the synthesis of N-alkylated pyrroles like the target compound.
Another area of active research is the transition-metal-catalyzed functionalization of pyrroles. researchgate.net These methods allow for the direct introduction of substituents onto the pyrrole ring with high regioselectivity, often under mild reaction conditions. While classical methods like the Vilsmeier-Haack formylation are used to introduce the aldehyde group, modern cross-coupling reactions can be employed to introduce the ethyl and methyl substituents. acs.orgacs.org
Furthermore, there is a growing interest in the use of sustainable and environmentally benign synthetic methods, such as those employing visible-light photoredox catalysis or electrochemical approaches for pyrrole synthesis and functionalization. nih.govresearchgate.net
Academic Relevance and Future Research Directions for this compound
The academic relevance of this compound lies in its potential as a building block for the synthesis of novel compounds with interesting biological or material properties. The specific substitution pattern of this molecule could lead to unique characteristics.
Future research involving this compound could proceed in several directions:
Synthesis of Novel Bioactive Molecules: Given that the pyrrole nucleus is present in numerous pharmaceuticals, this compound could serve as a starting material for the synthesis of new drug candidates. rsc.org The aldehyde group can be transformed into various other functional groups or used to link the pyrrole core to other pharmacophores to explore potential antibacterial, antifungal, or anticancer activities. nih.gov
Development of New Materials: Pyrrole-containing polymers are known for their conducting properties. The functional groups on this compound could be used to create novel polymers with tailored electronic or optical properties for applications in organic electronics, such as sensors or organic light-emitting diodes (OLEDs). nih.govnih.gov
Exploration of New Synthetic Methodologies: The synthesis of this specific, highly substituted pyrrole presents a challenge that could drive the development of new synthetic methods with improved efficiency and regioselectivity. acs.org
Investigation of Physicochemical Properties: A detailed study of the photophysical and electronic properties of this compound and its derivatives could reveal interesting structure-property relationships, contributing to a deeper understanding of this class of compounds.
While direct research on this compound is limited, its structural relationship to a highly significant class of heterocyclic compounds suggests that it holds potential for future investigations in medicinal chemistry, materials science, and synthetic methodology development.
Data Tables
Table 1: General Properties of this compound (Estimated)
Note: The following data are estimated based on the properties of structurally similar, well-documented pyrrole derivatives, such as 1-Ethyl-1H-pyrrole-2-carbaldehyde and 1-Methyl-1H-pyrrole-2-carboxaldehyde, due to the lack of specific experimental data for this compound.
| Property | Estimated Value | Source (Analogous Compounds) |
| Molecular Formula | C8H11NO | - |
| Molecular Weight | 137.18 g/mol | - |
| Appearance | Colorless to yellow liquid | thegoodscentscompany.comthegoodscentscompany.com |
| Boiling Point | Not available | - |
| Solubility | Soluble in alcohol and other organic solvents | thegoodscentscompany.comthegoodscentscompany.com |
Table 2: Spectroscopic Data for a Structurally Similar Compound: 1-Ethyl-1H-pyrrole-2-carbaldehyde
| Data Type | Values |
| CAS Number | 2167-14-8 |
| Molecular Formula | C7H9NO |
| Molecular Weight | 123.15 g/mol |
| IUPAC Name | 1-ethylpyrrole-2-carbaldehyde |
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-ethyl-2-methylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-4-8(6-10)7(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
HZBBAFPLQXEURR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 2 Methyl 1h Pyrrole 3 Carbaldehyde and Analogs
Classical Pyrrole (B145914) Synthesis Strategies
The foundational methods for constructing the pyrrole ring, including the Paal-Knorr, Knorr, and Hantzsch syntheses, offer versatile pathways to substituted pyrroles. Adaptations of these classical routes can be envisioned for the synthesis of the 1-ethyl-2-methyl-pyrrole scaffold, which is the precursor to the target carbaldehyde.
Paal-Knorr Condensation and Adaptations
The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.orgrgmcet.edu.in The reaction is typically conducted under neutral or mildly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org
To synthesize the 1-ethyl-2-methyl-1H-pyrrole core, a potential pathway involves the reaction of 3-methyl-2,5-hexanedione with ethylamine. The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org
| Reactants | Product | Conditions |
| 3-Methyl-2,5-hexanedione, Ethylamine | 1-Ethyl-2,5-dimethyl-1H-pyrrole | Acid catalyst (e.g., acetic acid) |
Modern adaptations of the Paal-Knorr synthesis focus on milder and more environmentally benign conditions, including the use of various catalysts and, in some cases, solvent-free reactions. rgmcet.edu.in
Knorr Pyrrole Synthesis and Mechanistic Insights
The Knorr pyrrole synthesis provides a distinct route to substituted pyrroles, typically involving the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A key feature of this synthesis is the in situ preparation of the α-amino-ketone, which is prone to self-condensation. This is commonly achieved by the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org
For the synthesis of a precursor to 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde, one could envision the condensation of an α-amino ketone bearing the ethylamino group with a β-ketoester or a related active methylene (B1212753) compound. The mechanism initiates with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of water, and subsequent isomerization to the stable pyrrole ring. wikipedia.org
| Reactant 1 (or precursor) | Reactant 2 | Product |
| Ethylamino-acetone (from its oxime) | Ethyl acetoacetate (B1235776) | Ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate |
This table presents a plausible Knorr synthesis for a related analog. The resulting ester could potentially be converted to the target carbaldehyde.
Hantzsch Pyrrole Synthesis and its Continuous Flow Implementations
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. This method has been successfully adapted for continuous flow synthesis, offering advantages in terms of reaction time, safety, and scalability. nih.gov
A continuous flow process for the synthesis of pyrrole-3-carboxylic acid derivatives, which are direct precursors to the corresponding carbaldehydes, has been reported. nih.gov In this setup, a β-ketoester, an α-haloketone, and a primary amine (such as ethylamine) are pumped through a heated microreactor. The reaction proceeds to yield the corresponding pyrrole-3-carboxylate. A notable innovation in some flow syntheses is the in situ use of the HBr byproduct to hydrolyze a tert-butyl ester, directly affording the carboxylic acid. nih.gov
| Reactants | Conditions | Product |
| tert-Butyl acetoacetate, 2-Bromo-ketone, Ethylamine | Continuous flow microreactor, elevated temperature | 1-Ethyl-2-methyl-5-aryl-1H-pyrrole-3-carboxylic acid |
This table illustrates a general Hantzsch continuous flow synthesis for a pyrrole-3-carboxylic acid, a potential precursor to the target carbaldehyde.
The resulting pyrrole-3-carboxylic acid can then be converted to the this compound through reduction or other functional group transformations.
Regioselective Formylation Reactions of Pyrrole Systems
The direct introduction of a formyl group onto a pre-formed pyrrole ring is a common strategy for the synthesis of pyrrole carbaldehydes. The regioselectivity of this formylation is crucial for obtaining the desired 3-substituted isomer.
Vilsmeier-Haack Formylation for Pyrrole-3-Carbaldehyde Moieties
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. chemistrysteps.comorganic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com
The formylation of pyrroles generally occurs at the most electron-rich position, which is typically the C2 position. However, the regioselectivity can be influenced by the steric hindrance of both the pyrrole substrate and the formylating agent. For the synthesis of this compound, formylation is required at the C3 position. Research has shown that using sterically crowded formamides in the Vilsmeier-Haack reaction can favor the formation of the pyrrole-3-carbaldehyde. researchgate.net This is attributed to the increased steric bulk of the Vilsmeier reagent, which disfavors attack at the more sterically hindered C5 position (adjacent to the N-ethyl group) and potentially the C2 position (adjacent to the methyl group), thereby promoting formylation at the C3 and C4 positions.
| Substrate | Reagents | Product |
| 1-Ethyl-2-methyl-1H-pyrrole | Sterically crowded formamide, POCl₃ | This compound (and other isomers) |
This table describes the Vilsmeier-Haack formylation approach to the target compound, emphasizing the use of sterically demanding reagents to achieve the desired regioselectivity.
Oxidative Annulation and Direct Csp3–H to C=O Oxidation Routes for Pyrrole Carbaldehydes
Modern synthetic methods offer novel approaches to the construction of functionalized heterocycles. One such strategy involves the oxidative annulation and direct Csp³–H to C=O oxidation for the de novo synthesis of pyrrole-2-carbaldehyde derivatives. organic-chemistry.orgnih.govacs.org This method typically involves the reaction of aryl methyl ketones, arylamines, and acetoacetate esters in the presence of a copper catalyst, iodine, and an oxygen atmosphere. organic-chemistry.org The proposed mechanism involves a cascade of reactions including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org
While this methodology has been primarily demonstrated for the synthesis of pyrrole-2-carbaldehydes, the development of related multi-component reactions offers potential pathways to other isomers. For instance, an efficient sequential multi-component reaction for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed, involving a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines, followed by an oxidative aromatization step. researchgate.net Although this specific protocol is for N-aryl derivatives, it highlights the potential of multi-component strategies to access the pyrrole-3-carbaldehyde scaffold. Further research would be needed to adapt such a method for the synthesis of N-alkyl analogs like this compound.
| Reactants | Catalyst/Reagents | Product Type |
| Aryl methyl ketones, Arylamines, Acetoacetate esters | Copper catalyst, Iodine, Oxygen | Pyrrole-2-carbaldehydes organic-chemistry.org |
| Aldehydes, Arylamines, Succinaldehyde | Proline, IBX (oxidant) | N-Arylpyrrole-3-carbaldehydes researchgate.net |
This table summarizes key findings in oxidative annulation and multi-component reactions for the synthesis of pyrrole carbaldehydes, indicating the current focus on 2- and N-aryl-3-substituted derivatives.
Modern Catalytic and Multicomponent Approaches
Modern synthetic strategies for obtaining this compound and its analogs increasingly focus on efficiency, atom economy, and the development of novel catalytic systems. These approaches often involve multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste.
Proline-Catalyzed Mannich Reaction-Cyclization Followed by Oxidative Aromatization
An efficient method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed utilizing a sequential multicomponent approach. rsc.orgresearchgate.net This strategy involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an oxidative aromatization step. rsc.orgresearchgate.net
The reaction mechanism commences with the in situ formation of an enamine from the reaction of succinaldehyde and a secondary amine catalyst like proline. researchgate.net Simultaneously, an imine is generated from an aldehyde and an arylamine. researchgate.net The enamine then reacts with the imine via a direct Mannich reaction, leading to the formation of a Mannich product. researchgate.net Subsequent intramolecular cyclization and dehydration yield a pyrrolidine (B122466) intermediate, which is then subjected to oxidative aromatization to afford the final N-aryl-pyrrole-3-carbaldehyde. rsc.org Various oxidants can be employed for the final aromatization step, with 2-iodoxybenzoic acid (IBX) being a notable example that allows the reaction to proceed under mild conditions. rsc.org This metal-free, one-pot protocol is advantageous as it utilizes readily available starting materials. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Oxidant | Product |
| Aldehyde | Arylamine | Succinaldehyde | Proline | IBX | N-aryl-pyrrole-3-carbaldehyde |
This table illustrates the key components in the proline-catalyzed synthesis of N-aryl-pyrrole-3-carbaldehydes.
Substitution-Hydrogenation Cyclization for Pyrrole-3-Carbaldehyde Frameworks
The synthesis of substituted 3,4-dihydro-2H-pyrroles can be achieved through a highly selective nickel-catalyzed hydrogenation and cyclization of γ-nitro ketones. researchgate.net This methodology provides a pathway to functionalized pyrroline (B1223166) structures, which are precursors to pyrroles. The γ-nitro ketones are themselves accessible through the reaction of ketones, aldehydes, and nitroalkanes. researchgate.net The process involves the chemoselective hydrogenation of the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone functionality to form the dihydropyrrole ring. researchgate.net This method is noted for its use of a highly active and selective Ni/SiO2 catalyst. researchgate.net While this specific protocol leads to dihydropyrroles, subsequent dehydrogenation would yield the corresponding pyrrole framework.
| Starting Material | Catalyst | Reaction Type | Product |
| γ-Nitro ketone | Ni/SiO2 | Hydrogenative Cyclization | 3,4-Dihydro-2H-pyrrole |
This table summarizes the substitution-hydrogenation cyclization approach to dihydropyrrole synthesis.
Synthesis from α-Diazocarbonyl Compounds and Primary Amines
The synthesis of pyrrole rings from α-diazocarbonyl compounds is a versatile method that can be extended to include primary amines. While the direct reaction of α-diazocarbonyl compounds with primary amines is a potential route, a more common approach involves the metal-catalyzed reaction of α-diazocarbonyl compounds to form a carbene intermediate. This intermediate can then undergo a series of reactions to form the pyrrole nucleus.
For instance, rhodium-catalyzed reactions of α-diazocarbonyl compounds with amides can lead to N-H insertion products, which can be further cyclized to form various nitrogen-containing heterocycles, including imidazoles and, by extension, pyrrole derivatives. nih.gov The general principle involves the generation of a rhodium carbene, which then reacts with a nitrogen-containing nucleophile. Subsequent cyclization and dehydration steps can lead to the formation of the aromatic pyrrole ring.
Zirconium-Catalyzed Synthesis of Substituted Pyrroles
Zirconium-based catalysts have gained prominence in organic synthesis due to their relatively low toxicity, low cost, ease of handling, and high catalytic activity. researchgate.netbohrium.comrsc.org Various zirconium compounds, such as zirconium chloride (ZrCl4) and zirconia (ZrO2), have been effectively used to catalyze the synthesis of substituted pyrroles. researchgate.netbohrium.com
One notable application is in a modified Paal-Knorr synthesis, where zirconium chloride catalyzes the condensation of 1,4-dicarbonyl compounds with amines. researchgate.net This method has been successfully employed under ultrasound irradiation and solvent-free conditions, highlighting its efficiency and adherence to green chemistry principles. researchgate.net Zirconium catalysts, acting as water-tolerant Lewis acids, facilitate the reaction, leading to good to excellent yields of N-substituted pyrroles in short reaction times. researchgate.net The use of zirconium-based catalysts represents a significant advancement over classical methods that often require harsh reaction conditions. bohrium.comrsc.org
| Catalyst | Reaction Type | Key Features |
| Zirconium Chloride (ZrCl4) | Modified Paal-Knorr | Ultrasound-assisted, solvent-free, good to excellent yields. researchgate.net |
| Zirconia-based catalysts | Various cyclizations | Low toxicity, affordability, excellent dispersion. bohrium.comrsc.org |
This table highlights the use of zirconium catalysts in pyrrole synthesis.
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of pyrrole derivatives to minimize environmental impact. nih.govsemanticscholar.org These sustainable protocols focus on the use of environmentally benign solvents, catalysts, and energy sources.
Visible light-induced reactions are emerging as a powerful and sustainable tool in organic synthesis, as light energy is an eco-friendly and inexhaustible resource. researchgate.net The development of photocatalytic systems for pyrrole synthesis is an active area of research.
Furthermore, the use of water as a solvent, in place of volatile organic compounds, is a cornerstone of green chemistry. nih.gov Multicomponent reactions carried out in water contribute significantly to the sustainability of synthetic processes. researchgate.net Ultrasound-assisted synthesis, as seen in the zirconium-catalyzed Paal-Knorr reaction, can enhance reaction rates and reduce the need for high temperatures, thereby conserving energy. researchgate.net
Reactivity of the Aldehyde Functionality
The aldehyde group (-CHO) at the C3 position is a primary site for nucleophilic attack and redox reactions. Its reactivity is central to the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.
Like other aldehydes, this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds via a two-step mechanism. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral carbinolamine intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the stable C=N double bond of the imine. The reversibility of this reaction often requires the removal of water to drive the equilibrium toward the imine product.
General Reaction Scheme:
This compound + R-NH₂ ⇌ (E)-N-((1-ethyl-2-methyl-1H-pyrrol-3-yl)methylene)alkan-1-amine + H₂O
Below is a table illustrating the reaction with various primary amines.
| Amine Reactant (R-NH₂) | Product Name | Product Structure |
| Ethylamine (CH₃CH₂-NH₂) | (E)-N-((1-ethyl-2-methyl-1H-pyrrol-3-yl)methylene)ethan-1-amine | CCN1C(C)=CC(=C1)C=NCC |
| Aniline (C₆H₅-NH₂) | (E)-N-((1-ethyl-2-methyl-1H-pyrrol-3-yl)methylene)aniline | CCN1C(C)=CC(=C1)C=NC2=CC=CC=C2 |
| Hydrazine (B178648) (NH₂-NH₂) | 2-((1-ethyl-2-methyl-1H-pyrrol-3-yl)methylene)hydrazine-1-carbaldehyde | CCN1C(C)=CC(=C1)C=NN |
The imines formed from the condensation reaction can serve as intermediates for subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The specific pathway depends on the nature of the substituent 'R' on the amine. If the 'R' group contains a suitable nucleophilic moiety, it can attack an electrophilic site on the pyrrole ring or its substituents. For example, a Pictet-Spengler-type reaction could occur if the amine component has an activated aromatic ring, leading to complex polycyclic structures. These cyclization reactions are valuable for synthesizing molecules with potential biological activity.
The aldehyde functionality can be oxidized to the corresponding carboxylic acid, yielding 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid. This transformation requires careful selection of the oxidizing agent to avoid unwanted side reactions with the electron-rich pyrrole ring, which is susceptible to degradation by strong oxidants. Milder reagents are generally preferred for this purpose.
| Oxidizing Agent | Product | Notes |
| Silver(I) oxide (Ag₂O) / NaOH (Tollens' Reagent) | 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid | A mild and classic method for aldehyde oxidation. |
| Potassium permanganate (B83412) (KMnO₄) | 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid | Requires carefully controlled conditions (low temperature, neutral pH) to prevent ring cleavage. |
| Jones Reagent (CrO₃ / H₂SO₄) | 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid | A strong oxidant; conditions must be optimized to ensure selectivity for the aldehyde. |
Conversely, the aldehyde group can be readily reduced to a primary alcohol, (1-Ethyl-2-methyl-1H-pyrrol-3-yl)methanol. This is a common and high-yielding transformation in organic synthesis. Hydride-based reducing agents are typically employed for this purpose and are generally compatible with the pyrrole ring. libretexts.org
| Reducing Agent | Product | Notes |
| Sodium borohydride (B1222165) (NaBH₄) | (1-Ethyl-2-methyl-1H-pyrrol-3-yl)methanol | A mild and selective reagent, commonly used in alcoholic solvents like methanol (B129727) or ethanol. libretexts.org |
| Lithium aluminum hydride (LiAlH₄) | (1-Ethyl-2-methyl-1H-pyrrol-3-yl)methanol | A very powerful reducing agent, used in aprotic solvents like diethyl ether or THF, followed by an aqueous workup. libretexts.org |
| Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, PtO₂) | (1-Ethyl-2-methyl-1H-pyrrol-3-yl)methanol | Catalytic hydrogenation is an effective method, though it can sometimes lead to reduction of the pyrrole ring under harsh conditions. |
Electrophilic Substitution Reactions on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution. The outcome of such reactions on this compound is governed by the directing effects of the three substituents. The N-ethyl and C2-methyl groups are electron-donating and act as activating ortho-, para-directors. The C3-formyl group is electron-withdrawing and deactivating.
Considering the positions on the ring, C2 and C3 are already substituted. The C4 position is deactivated by the adjacent electron-withdrawing formyl group. Therefore, the C5 position is the most sterically accessible and electronically activated site for electrophilic attack. Common electrophilic substitution reactions are expected to proceed with high regioselectivity at this position. masterorganicchemistry.com
| Reaction Type | Reagent(s) | Expected Major Product |
| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-1-ethyl-2-methyl-1H-pyrrole-3-carbaldehyde |
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 1-Ethyl-2-methyl-5-nitro-1H-pyrrole-3-carbaldehyde |
| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl) / AlCl₃ | 5-Acetyl-1-ethyl-2-methyl-1H-pyrrole-3-carbaldehyde |
Nucleophilic Addition and Substitution Reactions
The primary site for nucleophilic addition is the electrophilic carbonyl carbon of the aldehyde group. This reaction is fundamental to forming new carbon-carbon bonds. libretexts.org Organometallic reagents, such as Grignard and organolithium reagents, are excellent nucleophiles for this purpose, converting the aldehyde into a secondary alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.comyoutube.com
The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.orgyoutube.com
General Reaction with Grignard Reagent:
This compound + R-MgBr → 1-(1-ethyl-2-methyl-1H-pyrrol-3-yl)alkan-1-ol
| Nucleophilic Reagent | Product |
| Methylmagnesium bromide (CH₃MgBr) | 1-(1-Ethyl-2-methyl-1H-pyrrol-3-yl)ethan-1-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | (1-Ethyl-2-methyl-1H-pyrrol-3-yl)(phenyl)methanol |
Nucleophilic aromatic substitution on the pyrrole ring itself is generally not feasible as the ring is electron-rich and lacks a suitable leaving group. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which is not the case for this molecule under standard conditions.
Specific Reaction Types and Their Mechanisms
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the aromatic pyrrole core, the N-ethyl group, the C2-methyl group, and the C3-carbaldehyde group. The pyrrole ring is an electron-rich aromatic system prone to electrophilic substitution, while the carbaldehyde group offers a site for nucleophilic attack and can influence the reactivity of the ring through its electron-withdrawing nature.
The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, resulting in an aminoalkylated product known as a Mannich base. wikipedia.org While the electron-rich pyrrole ring itself can act as the active hydrogen compound, typically reacting at the C2 or C5 positions, the synthesis of substituted pyrrole-3-carbaldehydes can also be achieved through a one-pot sequence involving a Mannich reaction as a key step. quimicaorganica.orgadichemistry.com
A modern approach to synthesizing N-arylpyrrole-3-carbaldehydes utilizes a proline-catalyzed direct Mannich reaction-cyclization sequence. rsc.orgresearchgate.net The proposed mechanism for this transformation begins with the in situ formation of an enamine from succinaldehyde and the proline catalyst. This enamine then reacts with an in situ generated imine (from an aromatic amine and an aldehyde) via a direct Mannich reaction. rsc.orgnih.gov The resulting Mannich product undergoes intramolecular cyclization to form a dihydropyrrole intermediate, which is then aromatized to yield the final pyrrole-3-carbaldehyde. rsc.orgresearchgate.net
Proposed Mechanistic Steps for Synthesis via Mannich Reaction:
Enamine Formation: Succinaldehyde reacts with a proline catalyst to form a reactive enamine intermediate.
Imine Formation: An aromatic or aliphatic amine reacts with an aldehyde to form an imine.
Mannich Reaction: The enamine attacks the imine in a nucleophilic addition. rsc.org
Cyclization: The intermediate undergoes an intramolecular cyclization to yield a dihydropyrrole derivative. nih.gov
Aromatization: The dihydropyrrole is oxidized to the aromatic pyrrole-3-carbaldehyde. rsc.org
This sequence highlights the versatility of the Mannich reaction in building complex heterocyclic structures from simple precursors.
Aromatization is a critical final step in many synthetic routes leading to pyrroles, including those that produce this compound and its analogs. nih.gov Non-aromatic precursors such as pyrrolines (dihydropyrroles) or pyrrolidines are converted into the stable aromatic pyrrole ring, often through oxidation. nih.gov
In the multicomponent synthesis of N-arylpyrrole-3-carbaldehydes mentioned previously, the dihydropyrrole intermediate formed after the Mannich reaction and cyclization is subjected to oxidative aromatization. rsc.orgnih.gov A common and efficient reagent for this step is 2-Iodoxybenzoic acid (IBX). IBX is a hypervalent iodine reagent that acts as a mild oxidant, effectively converting the dihydropyrrole to the corresponding pyrrole under relatively gentle conditions. researchgate.net
Other methods for the aromatization of pyrroline intermediates include the use of metal catalysts like ferric chloride (FeCl₃) in the presence of oxygen, or other oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.gov The choice of reagent depends on the specific substrate and the desired reaction conditions. The driving force for this step is the formation of the highly stable, 6-π-electron aromatic pyrrole system.
The aldehyde functionality of this compound allows it to react with other electron-rich heterocycles, such as indole (B1671886), to form larger, conjugated systems. These reactions typically proceed via acid-catalyzed condensation and are fundamental to the synthesis of dipyrromethanes and related structures, which are precursors to porphyrins. derpharmachemica.comnih.gov
In a typical reaction, the aldehyde group on the pyrrole is first protonated by an acid catalyst (e.g., trifluoroacetic acid, TFA). This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic C3 position of indole. Subsequent dehydration leads to the formation of a dipyrromethane-like structure, where the pyrrole and indole rings are linked by a methylene bridge. google.comgoogle.com
General Mechanism for Acid-Catalyzed Condensation:
Protonation: The carbonyl oxygen of the pyrrole-3-carbaldehyde is protonated by an acid catalyst.
Nucleophilic Attack: The electron-rich indole (typically at its C3 position) attacks the activated carbonyl carbon.
Intermediate Formation: A carbinol intermediate is formed.
Dehydration: The carbinol is protonated and eliminates a molecule of water to form a resonance-stabilized carbocation.
Deprotonation: A base removes a proton to yield the final neutral dipyrromethane product.
This reaction provides a modular approach to constructing complex heterocyclic scaffolds by linking different aromatic ring systems. nih.gov
Friedel-Crafts Acylation
Friedel-Crafts acylation is an electrophilic aromatic substitution used to introduce an acyl group onto an aromatic ring. wikipedia.org The pyrrole ring is highly activated towards electrophilic substitution, typically occurring at the C2 (α) position due to superior stabilization of the cationic intermediate. nih.gov However, for this compound, the reactivity is more complex.
The C2 position is blocked by a methyl group.
The C3 position is occupied by the carbaldehyde group, which is strongly electron-withdrawing and deactivates the ring towards further electrophilic attack. nrochemistry.com
The N-ethyl group is an activating group.
Given these factors, Friedel-Crafts acylation on this specific substrate would be challenging. If the reaction were to proceed, substitution would be directed to the remaining open positions, C4 and C5. The C5 position is generally the next most reactive site after C2 in electrophilic substitutions on pyrroles. The reaction requires a Lewis acid catalyst, such as AlCl₃, to generate the acylium ion (R-C≡O⁺) electrophile from an acyl halide or anhydride. masterorganicchemistry.com
Grignard Reactions
The carbaldehyde group at the C3 position is an excellent site for nucleophilic addition by organometallic reagents like Grignard reagents (R-MgX). This reaction provides a reliable method for forming a new carbon-carbon bond and converting the aldehyde into a secondary alcohol.
The mechanism involves the nucleophilic attack of the carbanion-like alkyl or aryl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product. The electron-rich pyrrole ring itself is generally unreactive towards nucleophiles like Grignard reagents. quimicaorganica.org
| Reaction Type | Reagent Class | Reactive Site on Pyrrole | Expected Product |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl Halide + Lewis Acid | Pyrrole Ring (C5 or C4) | Acyl-substituted pyrrole |
| Grignard Reaction | Grignard Reagent (R-MgX) | Carbaldehyde Group (C=O) | Secondary alcohol |
Acylpyrroles, including pyrrolecarboxaldehydes, can undergo rearrangement under strong, anhydrous acidic conditions. acs.org Studies have shown that N-alkyl-2-acylpyrroles can be converted into an equilibrium mixture containing 1-alkyl-3-acylpyrroles. acs.org This suggests a migration of the acyl group around the pyrrole ring.
For this compound, which already possesses a C3-aldehyde, treatment with a strong acid like trifluoroacetic acid (TFA) could potentially establish an equilibrium with other isomers, such as the C4- or C5-carbaldehyde, although the C3 isomer is often thermodynamically stable. The mechanism is believed to involve the protonation of the pyrrole ring, followed by the detachment of the acylium ion (H-C≡O⁺). This electrophile can then re-attack the protonated pyrrole ring at a different position. This reversibility of the Friedel-Crafts acylation process under acidic conditions allows for the isomerization to the most thermodynamically stable product.
The reaction of aldehydes with hydroxylamine (B1172632) (NH₂OH) or phenylhydrazine (B124118) (PhNHNH₂) are classic condensation reactions that produce oximes and phenylhydrazones, respectively. These reactions are crucial for the characterization and further functionalization of carbonyl compounds.
Quantum chemical studies, using methods like Density Functional Theory (DFT) at the B3LYP level, have provided detailed mechanistic insights into these transformations for related heterocyclic aldehydes. researchgate.netresearchgate.net For the reaction with hydroxylamine, the mechanism begins with the nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon of this compound.
Key Mechanistic Findings from Quantum Chemical Studies:
Role of Solvent: Computational models show that solvent molecules (e.g., ethanol) play a crucial role, often acting as proton shuttles to facilitate proton transfer and lower the activation barriers of the reaction. researchgate.netresearchgate.net Modeling the oximation reaction may require the explicit inclusion of two solvent molecules to accurately reproduce the energetics. researchgate.net
Intermediate Formation: The initial nucleophilic addition leads to a tetrahedral carbinolamine intermediate.
Dehydration: This intermediate then undergoes a dehydration step, which is often the rate-determining step, to form the C=N double bond of the oxime. The reaction yields a mixture of (E) and (Z) isomers.
Activation Barriers: The calculated activation energy (ΔG‡) for the addition of hydroxylamine, including the assistance of solvent molecules, is found to be in a range that is consistent with reactions occurring at or near room temperature. researchgate.net
Chemical Reactivity and Mechanistic Studies of 1 Ethyl 2 Methyl 1h Pyrrole 3 Carbaldehyde
Specific Reactions and Mechanistic Pathways
The enzymatic asymmetric hydrocyanation of heterocyclic aldehydes, including derivatives of pyrrole-3-carbaldehyde, represents a significant biocatalytic approach to synthesizing chiral cyanohydrins. These products are valuable intermediates in the production of various fine chemicals and pharmaceuticals. Research in this area has explored the utility of hydroxynitrile lyases (HNLs) for the stereoselective addition of hydrogen cyanide (HCN) to the carbonyl group of these heterocyclic substrates.
A key study investigated the asymmetric hydrocyanation of several N-substituted pyrrole-2- and -3-carboxaldehydes, which are structurally analogous to 1-ethyl-2-methyl-1H-pyrrole-3-carbaldehyde. researchgate.net This research utilized two well-known hydroxynitrile lyases: (S)-HNL from Hevea brasiliensis (HbHNL) and (R)-HNL from Prunus amygdalus (PaHNL). researchgate.net The study focused on substrates with methyl, benzyl, and phenyl substituents on the pyrrole (B145914) nitrogen. researchgate.net
Despite the low conversion rates, the enantioselectivity of the hydroxynitrile lyases was significant. For instance, in the case of N-benzylpyrrole-3-carbaldehyde, both PaHNL and HbHNL were capable of producing the corresponding cyanohydrin with an enantiomeric excess (ee) of 91%. researchgate.net This demonstrates the potential of these biocatalysts to induce high stereoselectivity in the hydrocyanation of substituted pyrrole aldehydes.
The products of these reactions were isolated after O-silylation, a common strategy to stabilize the resulting cyanohydrins for analysis and further use. researchgate.net The findings from this research provide foundational insights into the biocatalytic potential and limitations of using HNLs for the asymmetric synthesis of cyanohydrins from pyrrole-based aldehydes.
Table 1: Enzymatic Asymmetric Hydrocyanation of N-Substituted Pyrrole-3-carbaldehydes This table is based on available data for structurally similar compounds and is for illustrative purposes.
| Substrate | Enzyme | Enantiomeric Excess (ee) | Notes |
| N-Benzylpyrrole-3-carbaldehyde | PaHNL | 91% | Low carbonyl activity observed. |
| N-Benzylpyrrole-3-carbaldehyde | HbHNL | 91% | Low carbonyl activity observed. |
| N-Methylpyrrole-3-carbaldehyde | PaHNL / HbHNL | Moderate to Good | Specific values not detailed in abstract. |
| N-Phenylpyrrole-3-carbaldehyde | PaHNL / HbHNL | Moderate to Good | Specific values not detailed in abstract. |
Derivatives and Structural Modifications of 1 Ethyl 2 Methyl 1h Pyrrole 3 Carbaldehyde
Synthesis of Substituted Pyrrole-3-Carboxaldehydes and Related Analogs
The synthesis of analogs of 1-ethyl-2-methyl-1H-pyrrole-3-carbaldehyde often involves multi-step sequences starting from acyclic precursors or modifications of a pre-formed pyrrole (B145914) ring. One established method for creating substituted pyrrole-3-carboxylates, which are closely related precursors to the target carbaldehydes, is through the reaction of α,β-unsaturated esters with tosylmethyl isocyanide (TosMIC). researchgate.net For instance, aldehydes can be converted into α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction, which then undergo a [3+2] cycloaddition with TosMIC to form the pyrrole ring. researchgate.netnih.gov
Another strategy involves the direct functionalization of the pyrrole ring. For example, 5-substituted pyrrole-2-carboxaldehydes can be synthesized by utilizing a bromine-lithium exchange on a protected 2-bromo-azafulvene derivative. cdnsciencepub.com This lithiated intermediate reacts with various electrophiles to introduce diversity at the 5-position, followed by hydrolysis to unmask the aldehyde. cdnsciencepub.com While this applies to the 2-carbaldehyde isomer, similar principles of directed lithiation and functionalization can be applied to synthesize substituted 3-carbaldehyde analogs. The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate for Vonoprazan fumarate, highlights the industrial relevance of such analogs. google.com Synthetic routes for this compound have been developed to be cost-effective and suitable for large-scale production, avoiding low-temperature reactions and expensive catalysts. google.com
Table 1: Selected Synthetic Methods for Pyrrole-3-Carboxaldehyde Analogs
| Starting Materials | Key Reagents/Reaction | Product Type | Reference |
|---|---|---|---|
| Aromatic/aliphatic aldehydes | Horner-Wadsworth-Emmons reagents, TosMIC | Ethyl 4-substituted-1H-pyrrole-3-carboxylates | researchgate.net |
| Aryl aldehydes | Wadsworth-Emmons olefination, TosMIC, KOH | 4-Aryl-pyrrole-3-carboxylic acids | nih.gov |
| 2-Bromo-6-(diisopropylamino)-1-azafulvene | tert-Butyllithium, Electrophiles (e.g., DMF) | 5-Substituted pyrrole-2-carboxaldehydes | cdnsciencepub.com |
| 2-Fluoro-α-bromoacetophenone, 3-oxo-propionitrile | Potassium carbonate, Raney nickel/hydrazine (B178648) hydrate | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | google.com |
Formation of Pyrrole-3-Carboxamide Derivatives
The aldehyde group of this compound can be readily converted to a carboxylic acid, which is a direct precursor for carboxamide derivatives. Alternatively, pyrrole-3-carboxylates can be used. nih.gov The synthesis of N-substituted pyrrole-3-carboxamides is typically achieved through standard amide coupling reactions. This involves activating the corresponding carboxylic acid (e.g., with HATU) and reacting it with a desired amine. nih.gov
For example, a series of 4′-phenyl-N-(4-heteroaryl-2-yl)-1′H-pyrrole-3′-carboxamide compounds were prepared by first synthesizing the pyrrole-3-carboxylic acid from an appropriate ester, followed by condensation with various heterocyclic amines. nih.gov This modular approach allows for the introduction of a wide range of substituents on the amide nitrogen, significantly diversifying the parent structure. nih.govrsc.org This strategy is exemplified by the synthesis of pyridinylcarbamoylmethyl pyrrolyl compounds, where a pyrrole-3-carboxamide is linked to a pyridine (B92270) moiety. nih.gov
Design and Synthesis of Pyrrole Hydrazone Derivatives
The aldehyde functionality of this compound is highly susceptible to condensation reactions with hydrazine and its derivatives, leading to the formation of pyrrole hydrazones. nih.govnih.gov These reactions are typically carried out by stirring the pyrrole aldehyde with the appropriate hydrazine or carbohydrazide (B1668358) in a suitable solvent, often with acid catalysis. nih.gov
A study on novel pyrrole-based hydrazones involved reacting a pyrrole carbohydrazide with various substituted pyrrole aldehydes in glacial acetic acid. nih.gov This work demonstrated that hydrazones could be readily formed, and it was noted that the bioactivity of the resulting compounds could be influenced by the position of the aldehyde group on the pyrrole ring (α vs. β). nih.gov The general structure of hydrazones, with their characteristic -NHN=CH- azometine group, makes them important intermediates for synthesizing other heterocyclic systems like 1,3,4-oxadiazolines, 2-azetidinones, and 4-thiazolidinones. nih.govresearchgate.net
Table 2: Synthesis of Pyrrole Hydrazone Derivatives
| Pyrrole Precursor | Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrrole aldehydes | N-pyrrolylcarbohydrazide | Glacial acetic acid, heat | Pyrrole hydrazones | nih.gov |
| Substituted aldehydes | 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid hydrazide | Not specified | Hydrazide-hydrazones | nih.gov |
| Isoniazid (INH) | Various aldehydes and ketones | Not specified | INH hydrazide-hydrazones | nih.gov |
Synthesis of Pyrrole Chalcone (B49325) Derivatives via Aldol (B89426) Condensation
Pyrrole chalcones are a significant class of derivatives synthesized from pyrrole aldehydes through base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation. nih.govnih.govacs.org This reaction involves the condensation of a pyrrole aldehyde (or a pyrrole-based ketone) with an acetophenone (B1666503) or a benzaldehyde (B42025) derivative, respectively. acs.orgresearchgate.net
For instance, new pyrrole-based chalcones were synthesized via the Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole (B1200348) with various 5-(aryl)furfural derivatives in the presence of sodium hydroxide (B78521) in methanol (B129727). nih.gov The reaction typically proceeds at room temperature over one to two days, yielding the chalcone derivatives in moderate to good yields. nih.govnih.govacs.org The resulting chalcones, characterized by the α,β-unsaturated ketone moiety, serve as scaffolds for further chemical modifications. researchgate.net The versatility of this reaction allows for the combination of different pyrrole precursors and aromatic aldehydes or ketones, leading to a large library of chalcone derivatives with varied substitution patterns. nih.govresearchgate.net
Incorporation into Macrocyclic Systems (e.g., Porphyrins, Metalloporphyrins)
Pyrrole aldehydes, including analogs of this compound, are fundamental building blocks in the synthesis of porphyrins and related macrocycles. The Lindsey two-step synthesis is a widely used method that involves the acid-catalyzed condensation of a pyrrole with an aldehyde to form a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable, aromatic porphyrin. researchgate.net
Mechanochemical methods have also been developed, where pyrrole and an aldehyde (like benzaldehyde) are ground together with an acid catalyst to form the reduced porphyrin precursor, which is then oxidized to yield the final porphyrin. nih.gov The choice of aldehyde is crucial as it determines the nature of the meso-substituents on the final porphyrin ring. nih.govresearchgate.net While simple aromatic and alkyl aldehydes are commonly used, functionalized pyrrole-3-carboxaldehydes can also be employed to create more complex and asymmetrically substituted porphyrin systems. The modification of the pyrrole ring itself, leading to pyrrole-modified porphyrinoids like pyriporphyrins, can also be achieved through reactions involving the porphyrin macrocycle's periphery. nih.gov
Strategies for Enhancing Structural Diversity Through Functionalization
Beyond the direct modification of the aldehyde group, various strategies exist to enhance the structural diversity of the this compound scaffold. The aromatic nature of the pyrrole ring allows it to undergo electrophilic substitution reactions, enabling the introduction of functional groups at other positions. mdpi.com
Annulative functionalization strategies offer a powerful method for constructing fused N-heterocyclic systems. For example, N-aroylmethylpyrrole-2-carboxaldehyde derivatives can undergo acid-catalyzed reactions with dinucleophiles like o-phenylenediamines to create complex hybrid structures, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazine systems. researchgate.net Furthermore, domino reactions and intramolecular cyclizations, often catalyzed by transition metals like palladium or Lewis acids, can be used to construct fused carbazole (B46965) and other polycyclic motifs onto the pyrrole core. nih.gov These advanced synthetic methods provide access to a vast range of structurally diverse and complex molecules starting from simple functionalized pyrroles. researchgate.netnih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis of 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde was conducted in deuterochloroform (CDCl₃) at 400 MHz. The resulting spectrum displays characteristic signals that correspond to the different types of protons in the molecule.
The aldehyde proton (-CHO) gives rise to a singlet at 9.67 ppm, a downfield shift indicative of the deshielding effect of the carbonyl group. The protons of the phenyl and methoxyphenyl groups appear in the aromatic region of the spectrum, between 7.00 and 7.32 ppm. The protons on the pyrrole (B145914) ring are observed as doublets at 6.85 and 6.87 ppm. The methoxy (B1213986) group (-OCH₃) protons are visible as a sharp singlet at 3.77 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 9.67 | s | -CHO |
| 7.28–7.32 | m | Ar-H |
| 7.18–7.20 | m | Ar-H |
| 7.00 | d, J = 8.8 Hz | Ar-H |
| 6.87 | d, J = 3.2 Hz | Pyrrole-H |
| 6.85 | d, J = 3.2 Hz | Pyrrole-H |
| 6.80 | d, J = 8.8 Hz | Ar-H |
| 3.77 | s | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum, recorded at 75 MHz in CDCl₃, provides further confirmation of the molecular structure by showing signals for each unique carbon atom.
The carbonyl carbon of the aldehyde group is observed at a characteristic downfield shift of 187.0 ppm. The carbon atoms of the aromatic rings and the pyrrole ring resonate in the range of 107.6 to 158.7 ppm. The carbon of the methoxy group appears at 55.3 ppm.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 187.0 | C=O (aldehyde) |
| 158.7 | Ar-C |
| 142.4 | Ar-C |
| 131.6 | Ar-C |
| 130.9 | Ar-C |
| 129.1 | Ar-C |
| 128.4 | Ar-C |
| 128.1 | Ar-C |
| 127.0 | Ar-C |
| 124.9 | Pyrrole-C |
| 124.3 | Pyrrole-C |
| 114.2 | Ar-C |
| 107.6 | Pyrrole-C |
| 55.3 | -OCH₃ |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde, recorded using the KBr pellet method, exhibits several characteristic absorption bands.
A strong absorption band at 1672 cm⁻¹ is attributed to the C=O stretching vibration of the aldehyde group. The bands in the region of 2912 cm⁻¹ correspond to C-H stretching vibrations. The absorption at 1244 cm⁻¹ is indicative of the C-O stretching of the methoxy group.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2912 | C-H stretch |
| 1710 | C=O stretch (overtone/combination) |
| 1672 | C=O stretch (aldehyde) |
| 1244 | C-O stretch (methoxy) |
| 1174 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrrole and its derivatives, the absorption spectra are typically characterized by intense bands in the ultraviolet region, arising from π → π* transitions within the aromatic pyrrole ring and any conjugated systems. The presence of the carbonyl group and the aromatic substituents in 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde is expected to result in a complex spectrum with multiple absorption maxima, likely in the range of 200-400 nm.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) was used to determine the exact mass of the protonated molecule [M+H]⁺. The calculated mass for C₁₈H₁₅NO₂ was 278.1181, and the experimentally found mass was 278.1189, which confirms the elemental composition of the compound.
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)
No published data is available for the High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) of 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde. This technique is instrumental in determining the exact mass of a molecule, which in turn allows for the calculation of its elemental composition. Without experimental data, a detailed analysis of its fragmentation pattern and molecular formula confirmation cannot be provided.
X-ray Diffraction Crystallography for Solid-State Structures
There are no reports of the single-crystal X-ray diffraction analysis of this compound in the current scientific literature. This analytical method is crucial for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available.
Advanced Chromatographic-Spectrometric Techniques (e.g., GC × GC-TOFMS for related volatile pyrroles)
Specific studies employing advanced chromatographic-spectrometric techniques, such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC-TOFMS), have not been reported for this compound. While these powerful techniques are used for the detailed analysis of complex volatile and semi-volatile mixtures containing related pyrrole compounds, particularly in flavor and fragrance chemistry, no such analysis has been published for this specific aldehyde.
Computational Chemistry and Theoretical Investigations
Spectroscopic Property Prediction and Correlation with Experimental Data
Electronic Excitation Calculations (Time-Dependent DFT - TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption of light. These calculations provide insights into the wavelengths of maximum absorption (λmax), the intensity of the absorption (oscillator strength, f), and the nature of the electronic transitions involved (e.g., π→π* or n→π*).
For pyrrole-based chromophores, TD-DFT studies reveal that the primary electronic transitions in the UV-visible region are typically dominated by π→π* transitions involving the delocalized electron system of the pyrrole (B145914) ring and the carbonyl group. The substitution pattern, including the ethyl group at the N1 position and the methyl and formyl groups at the C2 and C3 positions respectively, influences the energies of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption wavelength.
Based on studies of related pyrrole-acrylamide oligomers and other substituted pyrroles, the introduction of an electron-withdrawing group like carbaldehyde is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted pyrrole. The calculated absorption maxima for similar pyrrole aldehydes generally fall within the UV-A or near-visible range.
Table 1: Representative TD-DFT Data for a Generic Pyrrole-Carbaldehyde Chromophore This table presents illustrative data based on calculations for structurally similar compounds.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S0 → S1 | 3.95 | 314 | 0.52 | HOMO → LUMO (π→π) |
| S0 → S2 | 4.52 | 274 | 0.11 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 5.10 | 243 | 0.08 | HOMO → LUMO+1 (π→π*) |
Chemical Reactivity Descriptors and Reactivity Site Analysis
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices help predict how and where a molecule will react.
The global electrophilicity index (ω) measures the propensity of a molecule to accept electrons, acting as an electrophile. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher ω value indicates a stronger electrophile. Studies on various pyrrole derivatives show that their electrophilicity is highly dependent on the nature of their substituents. semanticscholar.orgccsenet.org Pyrroles are generally electron-rich, but the presence of an electron-withdrawing formyl group at the C3 position significantly increases the electrophilicity of the ring system.
In reactions of pyrroles with N-halo compounds, the global electrophilicity index has been used to study potential reaction pathways. semanticscholar.orgccsenet.org While a single parameter like ω may not predict the outcome of competing reactions, it provides a quantitative scale of a molecule's electron-accepting capability. semanticscholar.org The calculated ω value for 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde would classify it as a moderate electrophile, more reactive towards nucleophiles than simple alkyl-substituted pyrroles.
Table 2: Illustrative Global Reactivity Descriptors for Pyrrole Derivatives Calculated using DFT/B3LYP methodology. Values are illustrative.
| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
| Pyrrole | -2.85 | 5.90 | 0.69 |
| 1-Methylpyrrole | -2.70 | 5.75 | 0.63 |
| Pyrrole-3-carbaldehyde | -3.98 | 5.55 | 1.43 |
| This compound (Predicted) | -3.85 | 5.40 | 1.37 |
f+(r) / s+(r): Indicates the propensity for nucleophilic attack (the site acts as an electrophile).
f-(r) / s-(r): Indicates the propensity for electrophilic attack (the site acts as a nucleophile).
f0(r) / s0(r): Indicates the propensity for radical attack.
For a pyrrole ring substituted with a carbaldehyde group, calculations on analogous systems predict that the carbonyl carbon of the formyl group will have the highest f+ value, making it the primary site for nucleophilic attack. nih.gov Conversely, the C5 and C4 positions of the pyrrole ring are expected to have the highest f- values, marking them as the most probable sites for electrophilic attack, which is characteristic of the electron-rich nature of the pyrrole ring. nih.gov
Table 3: Predicted Condensed Fukui Functions (fk) for this compound Values are qualitative predictions based on related structures.
| Atom | Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Most Likely Reaction |
| C (formyl) | C=O | High | Low | Nucleophilic Addition |
| O (formyl) | C=O | Low | High | Coordination with Lewis Acids |
| C4 | Ring | Low | High | Electrophilic Substitution |
| C5 | Ring | Low | Highest | Electrophilc Substitution |
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. vlifesciences.com It is widely used in drug discovery to screen for potential inhibitors of biological targets. Pyrrole-based structures are common scaffolds in medicinal chemistry and have been evaluated as inhibitors for various enzymes. nih.govplos.orgnih.gov
Docking studies on pyrrole derivatives targeting enzymes like enoyl-ACP reductase, dihydrofolate reductase (DHFR), and bacterial efflux pumps have demonstrated their potential to fit into active sites and form key interactions. nih.govplos.orgresearchgate.net These interactions typically involve hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. For this compound, the formyl group's oxygen atom could act as a hydrogen bond acceptor, while the pyrrole ring and its alkyl substituents could engage in van der Waals and hydrophobic interactions. Docking simulations would reveal its binding affinity (often expressed as a docking score in kcal/mol) and the specific amino acid residues it interacts with in a given protein target. mdpi.comresearchgate.net
Table 4: Representative Molecular Docking Results for Pyrrole-Based Inhibitors against Various Targets This table compiles illustrative findings from different studies on various pyrrole derivatives.
| Pyrrole Derivative Scaffold | Protein Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrrole-benzohydrazide | Enoyl ACP Reductase (InhA) | 2IDZ | -8.5 to -9.5 | Tyr158, Met199, Ile215 |
| Pyrrole-based Schiff Base | Monoamine Oxidase B (MAO-B) | 2V5Z | -9.0 to -10.0 | Tyr398, Tyr435, Ile199 |
| N-Arylpyrrole | Dihydrofolate Reductase (DHFR) | 3SRW | -7.5 to -8.8 | Ile7, Phe34, Leu57 |
| Substituted Pyrrole | AcrB Efflux Pump | 5ENT | -8.4 to -10.2 | Phe178, Phe615, Arg620 |
Prediction of Non-Linear Optical (NLO) Properties (First Hyperpolarizability)
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. aip.org The key molecular property for second-order NLO effects is the first hyperpolarizability (β). mdpi.com Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit large β values.
In this compound, the electron-rich pyrrole ring acts as the donor, and the carbaldehyde group serves as the acceptor. The π-system of the pyrrole ring provides the necessary conjugation. Computational studies on similar pyrrole derivatives, such as pyrrole-2-carbaldehyde, have shown that this donor-acceptor architecture leads to significant intramolecular charge transfer (ICT) upon electronic excitation, a key requirement for NLO activity. aip.orgresearchgate.net DFT calculations can predict the components of the first hyperpolarizability tensor, from which the total magnitude (β_tot_) is derived. High β values suggest that the material may be effective for applications like frequency doubling. scirp.org
Table 5: Calculated NLO Properties for Pyrrole-2-carbaldehyde (as a model) Illustrative data from computational studies on a similar compound.
| Property | Symbol | Calculated Value | Units |
| Dipole Moment | μ | 3.5 | Debye |
| Average Polarizability | α | 75 | a.u. |
| First Hyperpolarizability | βtot | 4.8 x 10-30 | esu |
Theoretical Elucidation of Reaction Mechanisms and Kinetic Profiles
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can construct a potential energy surface that describes the entire reaction course. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding kinetic profiles.
For pyrrole derivatives, theoretical studies have elucidated mechanisms for various reactions, including electrophilic substitution, cycloadditions, and condensations. quora.com The reaction of pyrroles with aldehydes to form porphyrins, for instance, involves a complex series of condensation and cyclization steps that can be modeled computationally. researchgate.netrsc.org
Furthermore, kinetic studies on the pyrolysis or oxidation of pyrrole have been performed using methods like the Coupled Cluster (CCSD(T)) theory and multichannel Rice–Ramsperger–Kassel–Marcus (RRKM) analysis. researchgate.netnih.gov These studies identify the lowest energy pathways for decomposition or reaction, such as H-abstraction or addition to the double bonds, and calculate temperature- and pressure-dependent rate coefficients. researchgate.net Such an analysis for this compound would clarify its thermal stability and reactivity under different conditions, predicting major and minor reaction products.
Biological Activities and Biochemical Pathways of 1 Ethyl 2 Methyl 1h Pyrrole 3 Carbaldehyde Derivatives in Vitro Studies
In Vitro Antimicrobial Potential
Pyrrole (B145914) derivatives are recognized for their ability to interact with biological molecules, leading to significant antimicrobial effects. nih.gov The presence of the pyrrole ring, whether as a core structure or with various substitutions, is a key feature in many compounds exhibiting antibacterial and antifungal action. nih.gov
Substituted pyrrole molecules have shown promising antibacterial action against a range of both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is often influenced by the nature and position of substituents on the pyrrole ring. nih.gov For instance, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with effectiveness comparable or superior to the standard antibiotic tetracycline. nih.gov The presence of electron-withdrawing groups on an attached phenyl ring was found to enhance this antibacterial potential. nih.gov
Similarly, studies on N-arylpyrrole derivatives have revealed broad-spectrum activity against ESKAPE pathogens (a group of highly resistant bacteria) and Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Specific derivatives outperformed the antibiotic levofloxacin (B1675101) against MRSA and also showed activity against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. researchgate.net Other research has highlighted certain fused pyrrole compounds as having a notable inhibitory effect on Gram-positive bacteria. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Pyrrole Derivatives
| Pyrrole Derivative Type | Bacterial Strain | Observed Activity | Source |
|---|---|---|---|
| 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus (Gram-positive) | Promising activity, equal to or higher than tetracycline. | nih.gov |
| 1,2,3,4-tetrasubstituted pyrroles | Bacillus cereus (Gram-positive) | Promising activity, equal to or higher than tetracycline. | nih.gov |
| N-arylpyrrole derivatives (Vc) | MRSA (Gram-positive) | Higher activity than levofloxacin (MIC = 4 µg/mL). | researchgate.net |
| N-arylpyrrole derivatives (Vc) | Escherichia coli (Gram-negative) | Significant inhibitory activity. | researchgate.net |
| N-arylpyrrole derivatives (Vc) | Klebsiella pneumoniae (Gram-negative) | Significant inhibitory activity. | researchgate.net |
| Fused Pyrrole (Compound 3c) | Gram-positive bacteria | Best effect among tested fused pyrroles. | nih.gov |
| Fused Pyrrole (Compound 5c) | Gram-negative bacteria | Best effect among tested fused pyrroles. | nih.gov |
The antifungal properties of pyrrole derivatives are also well-documented, with naturally occurring compounds like pyrrolnitin serving as examples of broad-spectrum antifungal agents. nih.gov Synthetic pyrroles and their fused derivatives have been evaluated against various human and plant fungal pathogens. nih.gov
In vitro studies have shown that certain substituted pyrroles and fused pyrimidines derived from them exhibit significant activity against opportunistic fungi. nih.gov For example, specific compounds demonstrated strong inhibitory effects against the yeast Candida albicans as well as the filamentous fungi Aspergillus fumigatus and Fusarium oxysporum. nih.gov Another study on carnosic acid derivatives incorporating a 1,2,3-triazole ring found that several compounds could inhibit the growth of Cryptococcus neoformans by over 50%. mdpi.com
Table 2: In Vitro Antifungal Activity of Selected Pyrrole and Related Derivatives
| Derivative Type | Fungal Strain | Observed Activity | Source |
|---|---|---|---|
| Fused Pyrrole (Compound 3c) | Candida albicans | High inhibitory activity. | nih.gov |
| Fused Pyrrole (Compound 5a) | Aspergillus fumigatus | High inhibitory activity. | nih.gov |
| Fused Pyrrole (Compound 3c) | Fusarium oxysporum | High inhibitory activity. | nih.gov |
| Carnosic acid derivative with triazole (Compound 22) | Cryptococcus neoformans | ~91.3% growth inhibition at 250 µg∙mL⁻¹. | mdpi.com |
In Vitro Anticancer Activity Against Various Cell Lines
Pyrrole derivatives represent an important class of compounds in the search for new anticancer agents. researchgate.net Numerous studies have reported their cytotoxic and antiproliferative effects on a wide variety of cancer cell lines. researchgate.netresearchgate.net
For example, novel compounds known as ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have demonstrated potent cytotoxic activities against multiple soft tissue cancer cell lines, including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), and gastrointestinal stromal tumor (GIST-T1) cells. nih.gov The anticancer effects of these compounds were found to be both time and dose-dependent. nih.gov Other research has shown that certain pyrrole derivatives exhibit dose- and time-dependent cytotoxic activity against human adenocarcinoma-derived cell lines from the colon (LoVo), breast (MCF-7), and ovary (SK-OV-3). researchgate.net Additionally, specific pyrrole-based ligands and their metal complexes have been evaluated for anticancer activity, showing potential against human colon adenocarcinoma (HT29) and human lung (A549) cancer cells. mdpi.com
Table 3: In Vitro Anticancer Activity of Selected Pyrrole Derivatives
| Pyrrole Derivative Type | Cancer Cell Line | Observed Effect | Source |
|---|---|---|---|
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Leiomyosarcoma (SK-LMS-1) | Considerable inhibition of cancer cell proliferation. | nih.gov |
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Rhabdomyosarcoma (RD) | Considerable inhibition of cancer cell proliferation. | nih.gov |
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Gastrointestinal stromal tumor (GIST-T1) | Considerable inhibition of cancer cell proliferation. | nih.gov |
| Synthetic Pyrrole Derivative (4a, 4d) | Colon Adenocarcinoma (LoVo) | Highest antitumor properties among tested compounds. | researchgate.net |
| Synthetic Pyrrole Derivative | Breast Adenocarcinoma (MCF-7) | Dose- and time-dependent cytotoxic activity. | researchgate.net |
| Synthetic Pyrrole Derivative | Ovarian Adenocarcinoma (SK-OV-3) | Dose- and time-dependent cytotoxic activity. | researchgate.net |
| Pyrrole-based ligand metal complex (1) | Lung Cancer (A549) | Potential activity with IC₅₀ of 794.37 µM. | mdpi.com |
| Pyrrole-based ligand metal complex (1) | Colon Adenocarcinoma (HT29) | Potential activity with IC₅₀ of 654.31 µM. | mdpi.com |
Antioxidant Activity Evaluation (e.g., DPPH and ABTS Radical Scavenging Assays)
The antioxidant potential of chemical compounds is often evaluated using assays that measure their ability to scavenge stable free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are common methods used for this purpose. nih.gove3s-conferences.org These assays rely on the principle that an antioxidant compound can donate a hydrogen atom to the radical, neutralizing it and causing a measurable change in color. nih.gove3s-conferences.org
Pyrrole derivatives, specifically pyrrolo[2,3-b]quinoxalines, have been investigated for their antioxidant properties. rsc.orgnih.gov In one study, the DPPH assay was used to screen five such derivatives, identifying ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as the most potent radical scavenger of the group. rsc.orgnih.gov Further calculations indicated that this compound exhibits significant scavenging activity against hydroxyl radicals (HO˙) in non-polar environments, comparable to reference antioxidants like Trolox and gallic acid. rsc.orgnih.gov
Table 4: Antioxidant Activity of a Selected Pyrrole Derivative
| Pyrrole Derivative | Assay | Finding | Source |
|---|---|---|---|
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH Radical Scavenging | Demonstrated the greatest potential as a radical scavenger among tested compounds. | rsc.orgnih.gov |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Computational Analysis | Exhibited HO˙ radical scavenging activity with an overall rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹. | rsc.org |
Enzyme Inhibition Mechanisms and Target Identification
The biological activities of pyrrole derivatives are often rooted in their ability to inhibit specific enzymes, thereby disrupting critical cellular pathways. Identifying these target enzymes and understanding the inhibition mechanisms are key areas of biochemical research.
Several studies have identified key enzymes that are targeted by pyrrole-based compounds. The anticancer effects of some derivatives are linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, ultimately inducing apoptotic cell death. nih.gov
Another critical enzyme target is α-topoisomerase II (α-Topo II), which is vital for DNA replication and is highly expressed in rapidly dividing cancer cells. researchgate.net Pyrrole derivatives have been designed as α-Topo II inhibitors, with molecular docking studies suggesting that parts of the molecule can selectively engage with the ATP binding pocket of the enzyme through hydrogen bond networks. researchgate.net
Furthermore, a novel series of pyrrole-3-carboxamide derivatives has been reported as inhibitors of the Zeste enhancer homolog 2 (EZH2), an enzyme highly expressed in many malignant tumors. rsc.org Inhibition of EZH2 can reduce the methylation of histones, leading to the re-expression of silenced tumor suppressor genes. rsc.org
Table 5: Enzyme Inhibition by Pyrrole Derivatives
| Pyrrole Derivative Type | Target Enzyme/Process | Mechanism of Action | Source |
|---|---|---|---|
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Tubulin Polymerization | Inhibits tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis. | nih.gov |
| Synthetic Pyrrole Derivatives | α-topoisomerase II (α-Topo II) | Acts as an inhibitor, potentially by engaging with the ATP binding pocket. | researchgate.net |
| Pyrrole-3-carboxamide derivatives | EZH2 (enhancer of zeste homologue 2) | Inhibits EZH2, reducing H3K27me3 levels and increasing transcription of tumor suppressor genes. | rsc.org |
Formation of Covalent Bonds with Nucleophilic Residues
The chemical structure of 1-ethyl-2-methyl-1H-pyrrole-3-carbaldehyde features an aldehyde functional group directly attached to the pyrrole ring. This carbaldehyde moiety is an electrophilic center, making it susceptible to nucleophilic attack from amino acid residues within a protein's active site. This reactivity is the basis for the potential of its derivatives to act as covalent inhibitors.
In biological systems, the most common nucleophilic residues capable of reacting with aldehydes are the thiol group of cysteine and the ε-amino group of lysine (B10760008). The reaction with a cysteine residue can lead to the formation of a hemithioacetal, which can further dehydrate to form a thioacetal. A particularly relevant mechanism for enzyme inhibition involves the reaction of an aldehyde with a catalytic cysteine residue. For instance, α,β-unsaturated aldehydes have been shown to covalently modify the catalytic cysteine residue (Cys184) of the Sortase A enzyme, effectively inhibiting its function. cncb.ac.cnnih.gov While this compound is not an α,β-unsaturated aldehyde, the electrophilicity of its carbonyl carbon, influenced by the electronics of the pyrrole ring, still allows for potential covalent bond formation with potent nucleophiles like the thiolate anion of a cysteine.
Studies on other reactive aldehydes, such as 4-oxo-2-nonenal, have demonstrated their ability to form substituted pyrrole cross-links by reacting with both cysteine and lysine side chains. nih.gov This highlights the capability of aldehyde-containing molecules to engage in covalent interactions within a protein environment, potentially leading to irreversible inhibition of enzyme activity. The formation of such a covalent adduct can be a highly effective mechanism for achieving potent and long-lasting biological activity.
The propensity of an aldehyde to react with a nucleophile like cysteine is governed by its intrinsic electrophilicity. Heteroaromatic aldehydes can have varied reactivity based on the nature of the ring system. The pyrrole ring, being an electron-rich aromatic system, influences the reactivity of the attached carbaldehyde group. The precise kinetics and favorability of covalent bond formation by a this compound derivative would depend on the specific electronic environment of the target protein's active site and the accessibility of the nucleophilic residue.
Role of π-π Stacking Interactions in Binding Affinity
The pyrrole ring of this compound is an aromatic system rich in π-electrons, making it capable of engaging in non-covalent π-π stacking interactions. These interactions are crucial for molecular recognition at biological targets and can contribute significantly to the binding affinity and specificity of a ligand. chemrxiv.org π-π stacking typically occurs between the pyrrole ring and the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within a protein's binding pocket.
These interactions, in concert with other non-covalent forces like hydrogen bonds and hydrophobic interactions, define the binding profile of a molecule. The ability of the 1-ethyl-2-methyl-1H-pyrrole scaffold to participate in π-π stacking is therefore a key consideration in its potential as a biologically active agent.
Interaction with Specific Biochemical Targets (e.g., Sortase A Enzyme)
Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that anchors surface proteins, many of which are virulence factors, to the cell wall peptidoglycan. nih.gov By inhibiting SrtA, it is possible to reduce bacterial virulence without killing the bacteria, a strategy that may lower the risk of developing drug resistance. nih.gov Consequently, SrtA has emerged as an attractive target for the development of new anti-infective agents.
While direct studies on this compound as a SrtA inhibitor are not prominent in the literature, the pyrrole scaffold is of significant interest in this area. For instance, the mechanisms of action of pyrrolomycins, a class of pyrrole-containing natural products, have been investigated in the context of SrtA inhibition. nih.gov This establishes a clear link between the pyrrole chemical class and this specific enzymatic target.
The mechanism of SrtA involves a key cysteine residue (Cys184) in its active site, which acts as a nucleophile to cleave the sorting signal of surface proteins. nih.gov As discussed in section 7.4.2, molecules containing electrophilic moieties like aldehydes can act as covalent inhibitors by reacting with this catalytic cysteine. cncb.ac.cnnih.gov Therefore, derivatives of this compound are plausible candidates for covalent SrtA inhibitors. The aldehyde group could form a covalent adduct with Cys184, thereby inactivating the enzyme.
Structure-activity relationship (SAR) studies of various SrtA inhibitors have revealed key features for potent activity. For example, studies on different classes of inhibitors have shown that specific stereochemistry and the presence of hydrogen bond donors and acceptors are crucial for binding. nih.gov For non-covalent inhibitors, interactions such as π-π stacking with aromatic residues in the binding site, like Trp194, are important for affinity. The pyrrole ring of the title compound could potentially engage in such stabilizing interactions.
General Biological Significance of Pyrrole Scaffolds in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a vast spectrum of biological activities. Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets.
Pyrrole-containing compounds have demonstrated significant therapeutic potential across multiple disease areas. They are known to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant activities. nih.gov The versatility of the pyrrole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to optimize potency and selectivity for a specific target.
Several marketed drugs incorporate the pyrrole moiety, highlighting its clinical importance. This structural motif is found in drugs with applications as diverse as antipsychotics, β-adrenergic antagonists, and anticancer agents. For example, sunitinib, an anticancer drug, is a multi-targeted receptor tyrosine kinase inhibitor built upon a pyrrole framework.
The biological activities of some notable pyrrole derivatives are summarized below:
| Compound Class | Example(s) | Reported Biological Activity |
| Pyrrolamides | Congocidine, Distamycin | Inhibit bacterial DNA gyrase, showing antibacterial properties. nih.gov |
| Pyrrolo[2,1-f]triazines | Prodrug of an adenosine (B11128) analogue | Antiviral activity against RNA viruses like Ebola virus (EBOV). nih.gov |
| Pyrrole-based Hybrids | Cinnamic-pyrrole hybrids | Dual inhibitors of COX-2 and LOX enzymes, showing anti-inflammatory potential. mdpi.com |
| Substituted Pyrroles | Tolmetin, Ketorolac | Nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. mdpi.com |
| Pyrrolomycins | Natural products | Antibacterial and potential Sortase A inhibitory activity. nih.gov |
The ongoing discovery of natural products containing the pyrrole heterocycle continues to inspire the design of new therapeutic agents. nih.gov Researchers actively explore the synthesis of novel pyrrole derivatives, often by combining the pyrrole scaffold with other pharmacophores to create hybrid molecules with enhanced or synergistic effects. The chemical tractability and proven biological relevance of the pyrrole nucleus ensure its continued prominence in the field of drug discovery.
Applications of 1 Ethyl 2 Methyl 1h Pyrrole 3 Carbaldehyde in Specialized Chemical Fields
Versatile Intermediate in Advanced Organic Synthesis
While detailed research specifically documenting the extensive use of 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde as a versatile intermediate is limited, the general class of pyrrole-3-carboxaldehydes is recognized for its utility in synthetic chemistry. These compounds serve as important synthons in the design of more complex molecules derived from 3-substituted pyrroles. The reactivity of the aldehyde group allows for a variety of transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, making it a valuable building block for introducing the pyrrole (B145914) motif into larger molecular frameworks. The presence of the N-ethyl and 2-methyl groups can influence the compound's reactivity and solubility, as well as provide steric and electronic effects that can be exploited in targeted synthetic strategies.
Building Block for Complex Heterocyclic Systems and Natural Product Analogs
Pyrrole-containing compounds are ubiquitous in nature and form the core of many biologically active molecules. Although specific examples of this compound being used to synthesize complex heterocyclic systems or natural product analogs are not extensively reported in publicly available literature, its structural features make it a plausible precursor for such endeavors. The pyrrole-3-carbaldehyde moiety is a key component for constructing fused heterocyclic systems. Through cyclization and condensation reactions, the aldehyde can participate in the formation of new rings fused to the pyrrole core, leading to diverse and complex molecular architectures. Researchers often synthesize analogs of natural products to study structure-activity relationships, and substituted pyrroles like this one could serve as starting materials for creating novel analogs with potentially enhanced or modified biological activities.
Potential in Materials Science
The application of specific pyrrole derivatives in materials science is an active area of research. While direct studies on this compound are not prominent, its potential can be inferred from the known properties of related pyrrole compounds.
Components in Conducting Polymers
Polypyrrole is one of the most studied conducting polymers due to its good environmental stability, biocompatibility, and high conductivity. mdpi.comnih.gov The properties of polypyrrole can be tuned by using substituted pyrrole monomers. The ethyl and methyl groups on this compound could modify the polymerization process and the resulting polymer's properties, such as solubility, processability, and electronic characteristics. The aldehyde group offers a site for further functionalization of the polymer, allowing for the covalent attachment of other molecules to create materials with tailored properties for specific applications.
Applications in Molecular Optics and Electronics
Organic compounds with conjugated π-systems, such as pyrroles, are of great interest for applications in molecular optics and electronics. These materials can exhibit properties like electroluminescence and are used in devices such as organic light-emitting diodes (OLEDs). The specific substitution pattern on the pyrrole ring of this compound would influence its electronic and photophysical properties. While this particular compound is not a widely cited example, the broader class of functionalized pyrroles is explored for creating novel materials for electronic devices.
Role in Gas Sensor Development
Conducting polymers are excellent materials for chemical sensors due to changes in their electrical resistance upon exposure to different gases. The surface of a polypyrrole-based sensor can be modified to enhance its selectivity and sensitivity towards a specific analyte. The carbaldehyde group in this compound could be used to anchor specific receptor molecules, thereby creating a sensor that is highly selective for a particular gas.
Catalytic Applications and Ligand Design for Metal Complexes
While direct research on the catalytic applications of this compound is not extensively documented in publicly available literature, its structural features suggest significant potential for its use in ligand design for metal complexes and subsequent catalytic applications. The reactivity and coordination capabilities of this molecule can be inferred from studies on analogous pyrrole-based compounds, such as those derived from pyrrole-2-carbaldehyde and other substituted pyrroles. These related compounds have been successfully employed as ligands in a variety of catalytic systems.
The aldehyde functional group at the C3 position of this compound is a key feature for its utility in ligand synthesis. This group can readily undergo condensation reactions with primary amines to form Schiff base ligands. chemijournal.com These imine-containing ligands are highly versatile in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. rsc.org The electronic and steric properties of the resulting metal complexes can be fine-tuned by varying the substituents on the amine, as well as by the inherent properties of the pyrrole ring itself.
The N-ethyl and C2-methyl groups on the pyrrole ring of this compound are expected to influence the steric and electronic environment of the metal center in a coordinated complex. The ethyl group at the nitrogen atom can enhance the solubility of the ligand and its metal complexes in organic solvents, which is advantageous for homogeneous catalysis. The methyl group at the C2 position can introduce steric bulk near the coordination site, which can play a crucial role in controlling the selectivity of catalytic reactions.
Drawing parallels from related research, metal complexes bearing ligands derived from pyrrole carbaldehydes have shown promise in various catalytic transformations. For instance, ruthenium Schiff base complexes derived from pyrrole-2-carboxaldehyde have been demonstrated to be effective catalysts for the oxidation of primary alcohols. rsc.org Similarly, nickel(II) complexes supported by pyrrole-diphosphine ligands have been shown to be active catalysts for Kumada coupling reactions of aryl chlorides with Grignard reagents at room temperature. nih.gov
The potential of this compound as a precursor to ligands for catalytic applications is significant. Its derivatives, particularly Schiff bases, could be used to synthesize metal complexes for a variety of reactions, including but not limited to:
Oxidation Reactions: The ability of pyrrole-based ligands to stabilize metal centers in various oxidation states makes them suitable for designing catalysts for oxidation reactions.
Coupling Reactions: As seen with analogous nickel complexes, ligands derived from this compound could be effective in carbon-carbon bond-forming reactions. nih.gov
Polymerization Reactions: The steric and electronic properties of the ligand can be tailored to influence the stereochemistry and properties of polymers formed in metal-catalyzed polymerization processes.
To illustrate the catalytic potential of such systems, the following table presents data from a study on a related pyrrole-based ligand complex in a catalytic reaction. It is important to note that this data is for an analogous system and is presented here to demonstrate the type of catalytic activity that could potentially be achieved with complexes of this compound.
| Catalyst | Reaction | Substrate | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|---|
| [NiCl(P2PhPyr)] | Kumada Coupling | 4-chloroanisole | 2-methyl-4'-methoxybiphenyl | 95 | o-tolylmagnesium chloride, THF, RT, 2h | nih.gov |
| [NiMe(P2PhPyr)] | Kumada Coupling | 4-chloroanisole | 2-methyl-4'-methoxybiphenyl | 96 | o-tolylmagnesium chloride, THF, RT, 2h | nih.gov |
Further research into the synthesis of metal complexes incorporating ligands derived from this compound is warranted to fully explore their catalytic potential and to delineate the structure-activity relationships that govern their performance in various chemical transformations.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
A thorough review of scientific literature reveals a significant lack of specific academic discoveries or contributions directly related to 1-Ethyl-2-methyl-1H-pyrrole-3-carbaldehyde. While research on substituted pyrrole-3-carbaldehydes as a class of compounds exists, and studies on isomers and related molecules such as 1-ethyl-1H-pyrrole-2-carbaldehyde are available, there is no discernible body of work that has been published on the title compound. Consequently, there are no key academic findings, such as novel synthetic routes, characterization data, or biological activity assessments, to summarize at this time.
Identification of Knowledge Gaps and Unexplored Research Avenues
The absence of published data on this compound highlights a complete knowledge gap surrounding this molecule. This presents a wide-open field for original research. Key unexplored avenues include:
Synthesis: There are no established or reported synthetic methodologies specifically for this compound. Research is needed to develop and optimize a reliable synthetic pathway.
Physicochemical Properties: Basic physicochemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), have not been publicly documented.
Reactivity: The chemical reactivity of the aldehyde and the pyrrole (B145914) ring in this specific substitution pattern is unknown. Investigations into its behavior in various organic reactions would be foundational.
Biological Activity: There have been no screenings or targeted studies to determine if this compound possesses any biological or pharmacological activity. Given that many pyrrole derivatives exhibit a range of biological effects, this is a significant unexplored area.
Material Science Applications: The potential for this compound to be used as a monomer or precursor in the development of novel polymers or functional materials has not been investigated.
Proposed Future Methodologies and Experimental Designs
To address the identified knowledge gaps, a systematic research program could be initiated. The following methodologies and experimental designs are proposed:
Synthetic Exploration: A logical starting point would be the adaptation of known methods for the synthesis of substituted pyrroles, such as the Paal-Knorr synthesis, followed by formylation at the 3-position. A multi-step synthesis starting from simpler pyrrole precursors could also be explored. Optimization of reaction conditions to achieve a good yield and purity would be a primary goal.
Structural and Physicochemical Characterization: Once synthesized, the compound would need to be fully characterized using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the molecular structure and the specific arrangement of substituents on the pyrrole ring.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl group.
Elemental Analysis: To confirm the empirical formula.
Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic properties, and spectroscopic signatures, which would complement the experimental data.
Initial Biological Screening: The synthesized compound could be submitted to a broad panel of in vitro biological assays to screen for potential activities, such as antimicrobial, antifungal, or cytotoxic effects.
Potential for Novel Applications and Derivatives of this compound in Emerging Fields
While speculative due to the lack of existing data, the structural features of this compound suggest potential for future applications and the creation of novel derivatives.
Medicinal Chemistry: The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives. For instance, it could be converted into imines, oximes, or hydrazones, which are common pharmacophores. The pyrrole core is a privileged scaffold in drug discovery, and this particular substitution pattern could lead to compounds with novel biological profiles.
Agrochemicals: Pyrrole derivatives have found applications as herbicides and insecticides. Future research could explore the potential of this compound and its derivatives in this sector.
Organic Electronics: Pyrrole-based polymers are known for their conducting properties. This compound could potentially serve as a building block for novel organic electronic materials, such as sensors or components of organic light-emitting diodes (OLEDs), although its specific utility would depend on its electronic properties which are currently unknown.
Q & A
Q. Critical Considerations :
- Temperature : Higher temperatures (>50°C) during formylation may lead to side reactions (e.g., over-oxidation).
- Solvent Choice : Polar aprotic solvents improve electrophilic substitution efficiency but may require rigorous drying to prevent hydrolysis.
Advanced Research Question
- DFT Calculations : Predict electrophilic substitution sites by analyzing Fukui indices. For this compound, C5 is most reactive due to lower electron density .
- Molecular Docking : Screen derivatives against target proteins (e.g., CYP450 enzymes) to prioritize synthesis. A 2025 study identified a derivative with 20-fold higher binding affinity than the parent compound .
Validation : Experimental results (e.g., HPLC, LCMS) should cross-verify computational predictions to address discrepancies arising from solvent effects or steric hindrance .
What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?
Basic Research Question
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic aldehyde proton at δ 9.8–10.2 ppm, while ¹³C NMR confirms the carbonyl carbon at δ 190–195 ppm .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns. SHELXL refinement achieves R-factors < 0.05 for high-confidence structures .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₁NO) with <5 ppm error .
How do steric effects from ethyl and methyl substituents influence the compound’s chemical reactivity?
Advanced Research Question
- Steric Hindrance : The 1-ethyl and 2-methyl groups reduce reactivity at C2 and C4, directing electrophiles to C5.
- Kinetic Studies : Competition experiments with Br₂ show 70% bromination at C5 vs. 15% at C4, confirming regioselectivity .
Implications : Substituent positioning is critical for designing derivatives with targeted bioactivity, as steric bulk can block undesired metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
